molecular formula C18H16N2O2S B3016970 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione CAS No. 860784-45-8

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B3016970
CAS No.: 860784-45-8
M. Wt: 324.4
InChI Key: SCJLSBXQBJBNOD-UHFFFAOYSA-N
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Description

2-[(2-Piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione is a synthetic organic compound belonging to the indandione family. Its core structure consists of a 1H-indene-1,3(2H)-dione moiety (a bicyclic diketone) functionalized at the 2-position with a methylene group linked to a 1,3-thiazole ring substituted with a piperidino group at the 2-position. This structural motif combines the electron-deficient indandione system with a heterocyclic thiazole-piperidino substituent, which may enhance its binding affinity to biological targets or alter its physicochemical properties compared to simpler derivatives .

Properties

IUPAC Name

2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-16-13-6-2-3-7-14(13)17(22)15(16)10-12-11-19-18(23-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLSBXQBJBNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 2-piperidino-1,3-thiazole-5-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the indene-dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione serves as a valuable building block for the synthesis of more complex molecules. It is utilized as a ligand in coordination chemistry and can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Capable of undergoing reduction to yield thiazolidines.
  • Substitution Reactions : Both electrophilic and nucleophilic substitution can occur at the thiazole ring and indene-dione moiety .

The compound exhibits a range of biological activities attributed to the thiazole derivatives it contains. Research indicates potential effects including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Properties : Demonstrated efficacy against fungal infections.
  • Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Potential to inhibit COX enzymes, thereby reducing pro-inflammatory prostaglandins .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound for various diseases:

  • Cancer Therapy : Investigations into its role as an anticancer agent are promising.
  • Infectious Diseases : Its antimicrobial and antifungal properties make it a candidate for treating infections.

Industrial Applications

In industry, this compound is being explored for its potential in developing new materials with specific properties such as conductivity and fluorescence. Its unique structure allows for modifications that can lead to innovative applications in material science .

Case Study 1: Anticancer Activity

A study conducted on derivatives of thiazole compounds demonstrated that modifications at the indene-dione position could enhance anticancer activity against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial properties of thiazole derivatives, where this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indene-dione moiety can participate in redox reactions, influencing cellular processes. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Indandione Derivatives

Compound Name (Substituent) Key Structural Features Synthesis Method Key Properties/Activities Reference
2-(Thiophen-3-ylmethylene)-1H-indene-1,3-dione Thiophene ring substituent Knoevenagel condensation Antioxidant activity; enzyme inhibition
2-((1H-Indol-3-yl)methylene)-1H-indene-1,3-dione Indole substituent Knoevenagal condensation Improved lipophilicity (LogP: 3.2)
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3-dione Hydrazone-linked quinoxaline Acid-catalyzed reflux High melting point (217–220°C)
2-((4-Oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3-dione Chromone-fused substituent TP-C reaction with acyl chlorides Stabilized electronic structure (NMR data)
2-((4,7-Dimethylnaphthalen-1-yl)methylene)-1H-indene-1,3-dione Naphthalene substituent Not specified Low energy gap; anti-corrosion properties
Diphacinone (2-(Diphenylacetyl)-1H-indene-1,3-dione) Diphenylacetyl substituent Multi-step synthesis Anticoagulant activity; high lipophilicity
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-1H-indene-1,3-dione Thioxothiazolidinone substituent Condensation reaction Potential thiol reactivity

Key Differences in Physicochemical Properties

  • Thermal Stability : Hydrazone-linked derivatives (e.g., ) display higher melting points (>200°C), likely due to strong intermolecular hydrogen bonding, whereas chromone-fused derivatives (e.g., 5ab in ) show lower melting points (~284°C) due to extended conjugation .

Electronic and Spectroscopic Features

  • Chromone-Fused Derivatives : Exhibit distinct ¹³C NMR signals at δ ~190 ppm for carbonyl groups, with extended conjugation reducing HOMO-LUMO gaps .
  • Fluorinated/Nitro Derivatives : Electron-withdrawing groups (e.g., in 1j and 1k, ) alter electronic properties, enhancing reactivity in subsequent functionalization .

Biological Activity

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a thiazole ring, and an indene-dione moiety. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]indene-1,3-dione
Molecular FormulaC18H16N2O2S
Boiling Point547.0 ± 60.0 °C (Predicted)
Density1.384 ± 0.06 g/cm³ (Predicted)

Synthesis

The synthesis typically involves the condensation of 2-piperidino-1,3-thiazole-5-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions using solvents like ethanol or methanol in the presence of bases such as sodium hydroxide or potassium carbonate.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of thiazolidine compounds showed better antimicrobial activity than established drugs such as bifonazole and ampicillin . The compound's effectiveness against various Gram-positive and Gram-negative bacteria has been evaluated using the broth dilution method.

Table 1: Antimicrobial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC)
2-Piperidino Thiazole Derivative3.91 mg/L
BifonazoleHigher than tested derivatives
AmpicillinHigher than tested derivatives

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity against various fungal strains. The results from in vitro studies suggest that the compound's mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. Research focusing on thiazolidine derivatives has shown potential in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticancer activity .

Case Study: Anticancer Activity Assessment

In a study assessing various thiazolidine derivatives for anticancer activity:

  • Method : Cell viability assays were conducted on human cancer cell lines.
  • Results : Several derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit bacterial topoisomerases.
  • Disruption of Cellular Processes : The compound may interfere with critical cellular processes in both microbial and cancer cells.

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